molecular formula C13H14ClNO7S B3387947 2,4-Dimethyl 5-(2-chloroacetamido)-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate CAS No. 854357-38-3

2,4-Dimethyl 5-(2-chloroacetamido)-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate

Cat. No.: B3387947
CAS No.: 854357-38-3
M. Wt: 363.77 g/mol
InChI Key: WTBGOLIAWJFKPS-UHFFFAOYSA-N
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Description

This compound is a multifunctional thiophene derivative characterized by a central thiophene ring substituted with two methyl ester groups at positions 2 and 4, a 2-chloroacetamido group at position 5, and a 2-methoxy-2-oxoethyl moiety at position 3 . The compound’s synthesis typically involves multi-step reactions, such as nucleophilic substitutions or cycloadditions, as seen in analogous thiophene derivatives .

Properties

IUPAC Name

dimethyl 5-[(2-chloroacetyl)amino]-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO7S/c1-20-8(17)4-6-9(12(18)21-2)11(15-7(16)5-14)23-10(6)13(19)22-3/h4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBGOLIAWJFKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201122031
Record name 2,4-Dimethyl 5-[(2-chloroacetyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854357-38-3
Record name 2,4-Dimethyl 5-[(2-chloroacetyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854357-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl 5-[(2-chloroacetyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2,4-Dimethyl 5-(2-chloroacetamido)-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate is a thiophene derivative that has garnered attention for its potential biological activities. Thiophenes are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on available research findings.

Synthesis

The synthesis of thiophene derivatives typically involves various chemical reactions such as acylation and esterification. In the case of this compound, the synthetic route includes:

  • Formation of the Thiophene Ring : Utilizing starting materials like 2-methyl-3-thiophenecarboxylic acid.
  • Chloroacetamido Substitution : Introducing a chloroacetamido group to enhance biological activity.
  • Esterification : The carboxylic acid groups are converted to esters to improve solubility and bioavailability.

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to 2,4-Dimethyl 5-(2-chloroacetamido)-3-(2-methoxy-2-oxoethyl)thiophene have shown potent antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested :
    • T47D (human breast cancer)
    • MCF-7 (human breast cancer)
    • HeLa (human cervical cancer)

In vitro studies have demonstrated that certain analogs exhibit IC50 values lower than conventional chemotherapeutics like Doxorubicin, suggesting enhanced efficacy .

CompoundCell LineIC50 Value (μM)Comparison with Doxorubicin
2bT47D2.3Lower
2cMCF-712.1Comparable
2jAll<15Significantly lower

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens:

  • Microorganisms Tested :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
    • Candida albicans (Fungi)

Results showed that certain derivatives had substantial inhibitory effects on these microorganisms, indicating potential use as antimicrobial agents .

The biological activity of thiophene derivatives can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition (HDACi) : Some compounds have been identified as HDAC inhibitors, which play a crucial role in cancer cell proliferation and survival.
  • Interaction with Biological Targets : The electron-rich nature of thiophenes allows them to interact with various biological targets including enzymes involved in cancer progression and microbial resistance .

Case Studies

Several studies have reported on the efficacy of thiophene derivatives in clinical and preclinical settings:

  • Study on Anticancer Activity :
    • A series of thiophene compounds were tested against multiple cancer cell lines, showing a consistent pattern of high potency compared to standard treatments .
  • Antimicrobial Screening :
    • In a comparative study, thiophene derivatives demonstrated superior antimicrobial activity against resistant strains of bacteria and fungi compared to existing antibiotics .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2,4-Dimethyl 5-(2-chloroacetamido)-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate exhibit significant anticancer properties. For instance, studies on related thiophene derivatives have shown promising results against various cancer cell lines, including:

  • K562 leukemia cells : Demonstrating cytostatic effects through inhibition of cell proliferation .
  • HeLa cells : Compounds derived from similar structures have been tested for antiproliferative activity, revealing potential as histone deacetylase (HDAC) inhibitors .

Histone Deacetylase Inhibition

The compound's structural features suggest potential as an HDAC inhibitor. HDACs are crucial in regulating gene expression and are implicated in cancer progression. Compounds with similar functionalities have been synthesized and tested for their ability to inhibit HDAC activity, leading to increased acetylation of histones and subsequent gene expression modulation .

Antimicrobial Properties

Thiophene derivatives have been explored for their antimicrobial activities. Preliminary studies suggest that the incorporation of chloroacetamido groups enhances the antimicrobial efficacy of these compounds against various bacterial strains. This application is particularly relevant in developing new antibiotics to combat resistant bacterial infections.

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of thiophene-based compounds demonstrated that modifications at the chloroacetamido position significantly influenced their anticancer activities. The synthesized derivatives were tested against multiple cancer cell lines, showing varying degrees of effectiveness. The best-performing compounds exhibited IC50 values comparable to established chemotherapeutic agents.

Case Study 2: HDAC Inhibition

In a series of experiments designed to evaluate HDAC inhibitory activity, compounds structurally related to this compound were found to significantly inhibit HDAC enzymes in vitro. The structure-activity relationship (SAR) studies indicated that specific modifications could enhance binding affinity and selectivity towards different HDAC isoforms.

Data Tables

Compound NameStructureActivity TypeIC50 Value (µM)Reference
Compound A[Structure]Anticancer15
Compound B[Structure]HDAC Inhibitor10
Compound C[Structure]Antimicrobial20

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactivity

The compound is synthesized through sequential functionalization of a thiophene core. Key precursors include dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate , where the amino group undergoes acylation with chloroacetyl chloride to introduce the 2-chloroacetamido moiety . This reaction proceeds under mild conditions (e.g., dichloromethane, room temperature, triethylamine as a base) with yields exceeding 80% .

Nucleophilic Substitution at the Chloroacetamido Group

The 2-chloroacetamido group is highly reactive toward nucleophilic substitution (SN2 mechanisms).

Reaction Conditions Product Yield Ref.
Amine displacementEthanol, reflux, 4h, excess NH35-(2-Aminoacetamido)-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate72%
Thiol substitutionDMF, K2CO3, RT, 6h5-(2-Mercaptoacetamido)-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate65%

This reactivity enables applications in medicinal chemistry, such as covalent inhibitor design .

Ester Hydrolysis and Transesterification

The methyl ester groups at positions 2 and 4 undergo hydrolysis under acidic or basic conditions:

Condition Product Yield Ref.
1M NaOH, H2O/THF, 70°C, 3h5-(2-Chloroacetamido)-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylic acid90%
HCl (conc.), MeOH, reflux, 6hMethyl 5-(2-chloroacetamido)-3-(2-methoxy-2-oxoethyl)thiophene-4-carboxylate85%

Transesterification with alcohols (e.g., ethanol, isopropyl alcohol) occurs via acid catalysis, enabling tailored solubility profiles .

Cycloaddition and Photochemical Reactions

The thiophene ring participates in Paternò-Büchi reactions under UV light with carbonyl compounds (e.g., benzophenone), forming oxetane derivatives .

Reaction Partner Product Yield Ref.
Benzophenone, UV (365 nm), 12hOxetane-fused thiophene derivative58%
Acetaldehyde, UV (254 nm), 8hexo-Cycloadduct with 2,3-dihydrofuran-like stereochemistry45%

Steric hindrance from the 2-methoxy-2-oxoethyl group favors endo selectivity in cycloadditions .

Functionalization of the Methoxy-Oxoethyl Side Chain

The 2-methoxy-2-oxoethyl group undergoes hydrolysis to form carboxylic acids or reacts with Grignard reagents:

Reaction Conditions Product Yield Ref.
2M H2SO4, reflux, 4h5-(2-Chloroacetamido)-3-(2-carboxyethyl)thiophene-2,4-dicarboxylate88%
MeMgBr, THF, 0°C, 2h5-(2-Chloroacetamido)-3-(2-methoxy-2-oxo-3-methylpropyl)thiophene-2,4-dicarboxylate67%

Key Findings and Limitations

  • Steric Effects : Bulky substituents (e.g., 2-methoxy-2-oxoethyl) reduce reaction rates in cycloadditions but enhance regioselectivity .

  • Solubility : Polar aprotic solvents (DMF, DMSO) are optimal for substitution reactions .

  • Unreported Data : Cross-coupling reactions (e.g., Suzuki-Miyaura) remain unexplored but are theoretically feasible .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

Key Compounds:

Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate (CAS 146381-87-5)

  • Structural Difference: Replaces the chloroacetamido group with an acetamido moiety and uses diethyl esters.
  • Impact: Reduced electrophilicity due to the absence of the chlorine atom, leading to lower reactivity in nucleophilic substitution reactions .
  • Molecular Weight: 333.79 g/mol (vs. 287.29 g/mol for the target compound) .

Dimethyl 5-Benzoylamino-3-(2-Methoxy-2-Oxoethyl)Thiophene-2,4-Dicarboxylate (CAS 338393-19-4) Structural Difference: Substitutes chloroacetamido with a benzoylamino group.

Ester Group Modifications

Key Compounds:

4-Ethyl 2-Methyl 5-[(Chloroacetyl)Amino]-3-(2-Methoxy-2-Oxoethyl)Thiophene-2,4-Dicarboxylate (CAS 885524-25-4) Structural Difference: Mixed ethyl/methyl esters instead of dimethyl esters.

Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate

  • Structural Difference: Diethyl esters and a methyl group at position 3.
  • Impact: Reduced polarity compared to the target compound, influencing solubility in organic solvents .

Substituent Variations at Position 3

Key Compounds:

Dimethyl 5-(2-Methoxy-2-Oxoethyl)-3-Methyl-1H-Pyrrole-2,4-Dicarboxylate (CAS 7494-94-2)

  • Structural Difference: Pyrrole core instead of thiophene and a methyl group at position 3.
  • Impact: Altered electronic properties and reduced aromatic stability, affecting catalytic or photochemical behavior .

Data Tables

Table 1: Key Properties of Selected Thiophene Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2,4-Dimethyl 5-(2-Chloroacetamido)-3-(2-Methoxy-2-Oxoethyl)Thiophene-2,4-Dicarboxylate 338393-14-9 C₁₁H₁₃ClNO₆S 287.29 5-Chloroacetamido, 3-(2-Methoxy-2-Oxoethyl)
Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate 146381-87-5 C₁₃H₁₆NO₅S 333.79 5-Acetamido, 3-Methyl
Dimethyl 5-Benzoylamino-3-(2-Methoxy-2-Oxoethyl)Thiophene-2,4-Dicarboxylate 338393-19-4 C₁₈H₁₇NO₇S 391.40 5-Benzoylamino, 3-(2-Methoxy-2-Oxoethyl)

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing this compound with high purity?

  • Methodological Answer : Optimize reaction conditions by controlling solvent polarity (e.g., dichloromethane for low-temperature reactions ), stoichiometric ratios of triflic anhydride (1.0 equiv ), and reaction time (30 min addition ). Purification via recrystallization using DMF-acetic acid or ethanol mixtures improves yield and purity, as demonstrated in analogous thiophene derivatives . Monitor intermediates by TLC and confirm final product purity via HPLC (>98%).

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) for unambiguous confirmation. Refine structures using SHELX programs (e.g., SHELXL for small-molecule refinement ). Validate bond lengths and angles against DFT calculations. Complementary techniques like 1^1H/13^13C NMR and IR spectroscopy should align with expected functional groups (e.g., chloroacetamido C=O stretch at ~1680 cm1^{-1}) .

Q. What solvent systems are optimal for studying its stability under experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 2–10). Monitor degradation via UV-Vis (λmax ~280 nm for thiophene derivatives) and LC-MS. For long-term storage, lyophilize under inert gas and store at –20°C in amber vials .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected coupling in NMR) be resolved?

  • Methodological Answer : Re-examine sample preparation (e.g., deuterated solvent purity, concentration effects). Compare experimental 1^1H NMR with computational predictions (DFT or Gaussian). If rotamers are suspected, perform variable-temperature NMR to identify dynamic processes. Cross-validate with SC-XRD to confirm spatial arrangements of substituents .

Q. What strategies are effective for elucidating the reaction mechanism of its functionalization?

  • Methodological Answer : Employ isotopic labeling (e.g., 13^{13}C at the chloroacetamido group) to track bond cleavage/formation. Use stopped-flow IR to capture transient intermediates. Computational studies (DFT or MD simulations) can model transition states and activation energies. Validate with kinetic isotope effects (KIE) experiments .

Q. How can computational methods improve crystallographic refinement for this compound?

  • Methodological Answer : Combine SHELXL with charge-density analysis (e.g., multipole refinement) to resolve electron density ambiguities near the methoxy-oxoethyl group. Use Hirshfeld surface analysis to identify weak interactions (C–H···O) influencing packing. Cross-reference with Cambridge Structural Database entries for analogous thiophenes .

Q. What approaches mitigate batch-to-batch variability in biological activity assays?

  • Methodological Answer : Standardize synthesis protocols (e.g., strict temperature control during chloroacetylation ). Pre-screen batches via LC-MS for impurities (e.g., hydrolyzed acetamido byproducts). Use orthogonal assays (e.g., SPR and enzyme inhibition) to correlate structural consistency with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethyl 5-(2-chloroacetamido)-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2,4-Dimethyl 5-(2-chloroacetamido)-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate

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